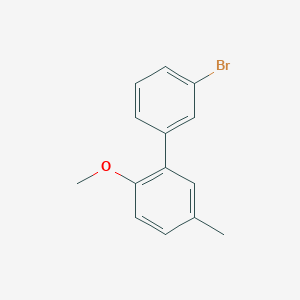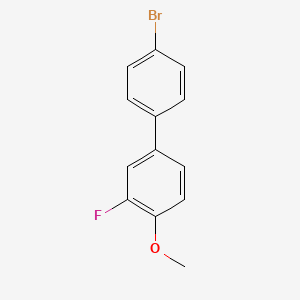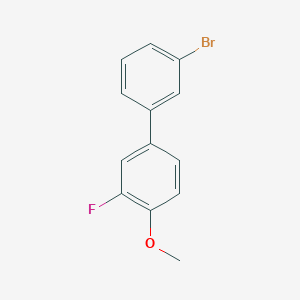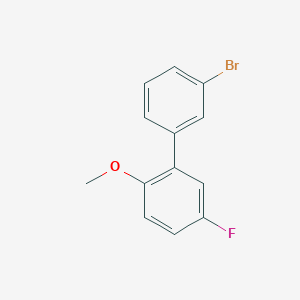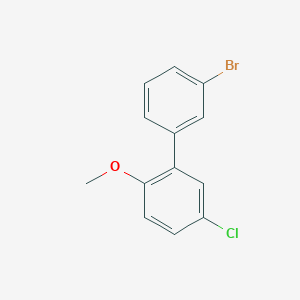![molecular formula C12H11BrN2O2 B7967800 [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid](/img/structure/B7967800.png)
[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromophenyl group and a methyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-bromoacetophenone and methylhydrazine can be used as starting materials.
Acetic Acid Attachment: The pyrazole derivative is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the bromophenyl group.
Condensation Reactions: The acetic acid moiety can engage in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or bromophenyl group.
Condensation Products: Amides or esters formed from the acetic acid moiety.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity:
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The acetic acid moiety may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
[3-(4-Bromophenyl)-5-methyl-pyrazol-1-yl]-acetic acid: Similar structure but with the bromine atom at a different position on the phenyl ring.
[3-(3-Bromo-phenyl)-5-ethyl-pyrazol-1-yl]-acetic acid: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness:
- The specific positioning of the bromine atom and the methyl group in [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid provides unique chemical properties and reactivity.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject for research and development.
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-5-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-5-11(14-15(8)7-12(16)17)9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEKXOGZPMKBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

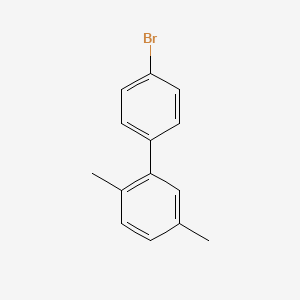

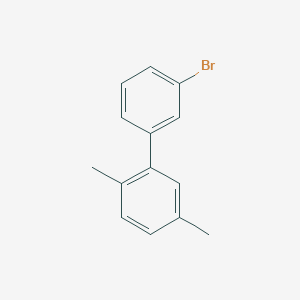
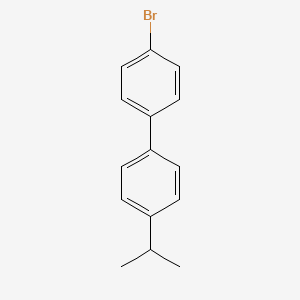
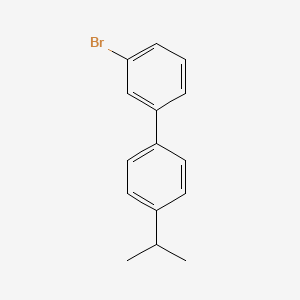
![5-(4-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967759.png)
![5-(3-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967763.png)
